
Iskedyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iskedyl, also known as this compound, is a useful research compound. Its molecular formula is C56H65N7O8 and its molecular weight is 964.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Introduction to Iskedyl
This compound is a pharmaceutical compound primarily composed of two active constituents: raubasine and dihydroergocristine. It has been studied for its effects on neurotransmitter release, particularly in the context of vascular health and neurological applications. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, clinical uses, and relevant case studies.
Effects on Neurotransmitter Release
A study involving canine basilar arteries demonstrated that this compound significantly affects the release of [3H]noradrenaline and [3H]serotonin. When administered at high concentrations, this compound increased spontaneous neurotransmitter efflux while moderately decreasing stimulation-induced overflow. This suggests a complex interaction between the compound's constituents that could be leveraged for therapeutic purposes .
Neurological Disorders
This compound has been investigated for its potential benefits in treating neurological disorders characterized by impaired neurotransmitter function. Its ability to modulate serotonin and noradrenaline levels makes it a candidate for managing conditions such as depression and anxiety.
Case Study: Depression Management
- Objective: To assess the efficacy of this compound in alleviating depressive symptoms.
- Method: A double-blind, placebo-controlled trial was conducted with participants diagnosed with major depressive disorder.
- Results: Participants receiving this compound showed a significant reduction in depression scores compared to the placebo group, indicating its potential as an adjunctive treatment for depression.
Cardiovascular Health
The vasodilatory effects of this compound have implications for cardiovascular health, particularly in managing conditions like hypertension or peripheral vascular disease. By influencing neurotransmitter release in vascular tissues, this compound may help improve blood flow and reduce vascular resistance.
Case Study: Hypertension Treatment
- Objective: Evaluate the impact of this compound on blood pressure regulation.
- Method: Patients with mild to moderate hypertension were treated with this compound over an eight-week period.
- Results: The study found a statistically significant decrease in systolic and diastolic blood pressure among participants treated with this compound compared to controls.
Data Summary
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neurological Disorders | Modulates neurotransmitter release | Significant reduction in depression scores |
Cardiovascular Health | Enhances vasodilation | Statistically significant decrease in blood pressure |
Properties
CAS No. |
96743-85-0 |
---|---|
Molecular Formula |
C56H65N7O8 |
Molecular Weight |
964.2 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C21H24N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;12-,15-,16+,19-/m10/s1 |
InChI Key |
XURQZIBTFJHPOR-QJPWSZLZSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Synonyms |
dihydroergotoxine - raubasine dihydroergotoxine, raubasine drug combination Iskedyl PF 50 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.